2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate
Description
This compound features a 2,3-dihydro-1H-indole core linked via a 2-oxoethyl group to a 3-methoxyphenyl acetate ester. The indole moiety is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and anti-inflammatory targets .
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-7-4-5-14(11-16)12-19(22)24-13-18(21)20-10-9-15-6-2-3-8-17(15)20/h2-8,11H,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRLYMOJXGSXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 2,3-dihydro-1H-indole with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethyl (3-methoxyphenyl)acetate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a 2,3-dihydroindole core with several analogs but differs in substituent groups and linkage patterns. Key comparisons include:
Table 1: Structural Comparison
| Compound Name/ID | Core Structure | Substituents/R Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2,3-Dihydro-1H-indol-1-yl | 2-Oxoethyl, 3-methoxyphenyl acetate | ~352 (estimated) | Ester linkage, methoxy phenyl |
| 2-[(4-Acetylphenyl)amino]-2-oxoethyl... (Ev3) | 2,3-Dioxoindole | 4-Acetylphenyl, acetate ester | 380.36 | Electron-withdrawing dioxo group |
| Ethyl {3-[2-(2,5-dimethoxyphenyl)...}acetate (Ev5) | 2,3-Dihydro-1H-indol-1-yl | 2,5-Dimethoxyphenyl, ethyl ester | ~378 (estimated) | Dimethoxy substitution |
| BI70655 (Ev15) | 2,3-Dihydro-1H-indol-1-yl | 3-Methoxyphenyl sulfanyl, dihydropyrimidinone | 407.49 | Heterocyclic extension |
| 2-{...}acetamide (Ev19) | 2,3-Dihydro-1H-indol-1-yl | 4-Ethylphenyl, acetamide | 352.38 | Amide vs. ester functionality |
Functional Group Impact
Table 2: Functional Group Influence
Research Findings and Pharmacological Implications
Hypothesized Bioactivity
The 3-methoxyphenyl group in BI70655 (Ev15) aligns with motifs seen in CNS-targeting drugs .
Physicochemical Properties
- Solubility : The target’s ester group may reduce aqueous solubility compared to Ev19’s acetamide.
- Metabolic Stability : Ethyl esters (Ev5) are more resistant to hydrolysis than methyl esters, but the target’s acetate ester could be prone to rapid enzymatic cleavage .
Biological Activity
The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(3-methoxyphenyl)acetate is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.35 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested for its ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxicity Testing
A study conducted on a series of indole derivatives found that compounds similar to this compound demonstrated IC50 values in the micromolar range against MCF-7 cells. The IC50 value for this compound was reported to be around , suggesting moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression : It interferes with the G1/S phase transition in the cell cycle, effectively halting proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the indole scaffold significantly influence biological activity:
- Electron-Donating Groups : Substituents such as methoxy groups on the phenyl ring enhance activity by stabilizing the compound through resonance.
- Indole Modifications : Alterations in the indole structure can either increase or decrease cytotoxic efficacy depending on their electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
